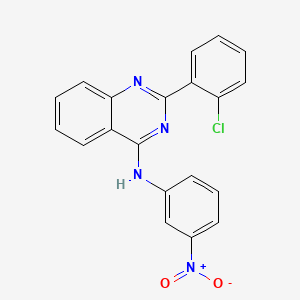
(3-methoxyphenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a methoxybenzoyl group and multiple methyl and phenyl substitutions. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method starts with the preparation of 3-methoxybenzoic acid, which is then converted to 3-methoxybenzoyl chloride. This intermediate is reacted with a suitable amine derivative to form the desired tetrahydroquinoline structure. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Análisis De Reacciones Químicas
1-(3-Methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl rings, using reagents such as bromine or nitric acid
Aplicaciones Científicas De Investigación
1-(3-Methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline include other tetrahydroquinoline derivatives and benzamide compounds. Compared to these, 1-(3-methoxybenzoyl)-2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide .
Propiedades
Fórmula molecular |
C27H29NO2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(3-methoxyphenyl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C27H29NO2/c1-19-14-15-23-24(16-19)28(25(29)20-10-9-13-22(17-20)30-5)26(2,3)18-27(23,4)21-11-7-6-8-12-21/h6-17H,18H2,1-5H3 |
Clave InChI |
FCWQCHKLBRKCFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=CC(=CC=C3)OC)(C)C)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-[6-methoxy-2,2-dimethyl-1-(phenoxyacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11644767.png)

![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11644771.png)

![Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644790.png)
![ethyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11644810.png)
![benzyl N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}leucinate](/img/structure/B11644815.png)
![9,16,16-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-triene](/img/structure/B11644822.png)
![2-[4-(4-tert-butylphenyl)-3H-1,5-benzodiazepin-2-yl]-4-chlorophenol](/img/structure/B11644826.png)
![2-[N-(4-Fluorophenyl)benzenesulfonamido]-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11644828.png)
![Ethyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11644829.png)
![(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11644830.png)
![6-(4-fluorophenyl)-N-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11644833.png)
![4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B11644836.png)
